molecular formula C12H18FNO4S B2691206 3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide CAS No. 1915478-94-2

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

Cat. No. B2691206
M. Wt: 291.34
InChI Key: NIZGTVBFAFALMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Photodynamic Therapy Applications :Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to produce singlet oxygen or other reactive oxygen species to target and destroy cancer cells. The study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, revealing their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating significant potential for Type II photosensitizers in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Fluorination and Enantioselectivity in Organic Synthesis :Benzenesulfonamide derivatives have been utilized in developing novel reagents for enantioselective fluorination, an essential reaction in organic synthesis for creating bioactive molecules with specific chiralities. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding electrophilic fluorinating agent, improving enantioselectivity in product formation, suggesting the importance of benzenesulfonamide frameworks in enhancing reaction selectivity (Yasui et al., 2011).

Inhibition Studies for Therapeutic Targets :Research into benzenesulfonamide derivatives has extensively focused on their inhibition capabilities against various enzymes, showcasing their therapeutic potential. For instance, Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, which demonstrated potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These findings suggest the viability of benzenesulfonamide derivatives as candidates for developing new therapeutic agents targeting specific enzymes (Gul et al., 2016).

Novel Synthesis Approaches and Fluorination :The manipulation and introduction of fluorine atoms into benzenesulfonamide derivatives are a significant area of research, contributing to the development of new synthetic methods and potentially enhancing the biological activity of these compounds. For example, the work by Liu, Shibata, and Takéuchi (2000) on the novel synthesis of 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones showcases innovative approaches to constructing fluorinated benzenesulfonamide derivatives, which could have implications for pharmaceutical development (Liu, Shibata, & Takéuchi, 2000).

properties

IUPAC Name

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S/c1-12(15,6-7-18-2)9-14-19(16,17)11-5-3-4-10(13)8-11/h3-5,8,14-15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZGTVBFAFALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol

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